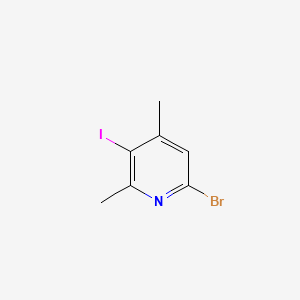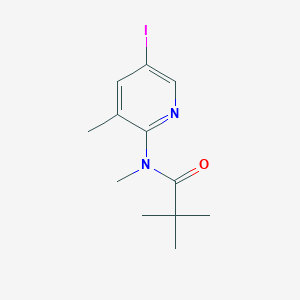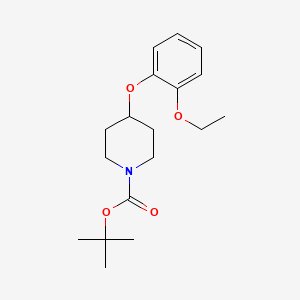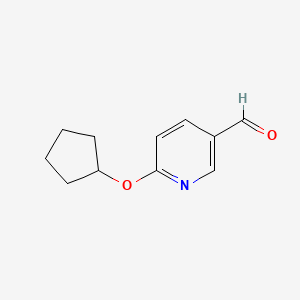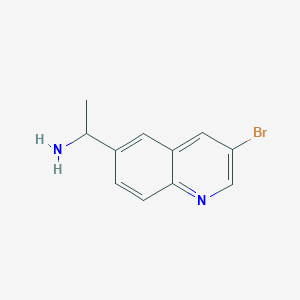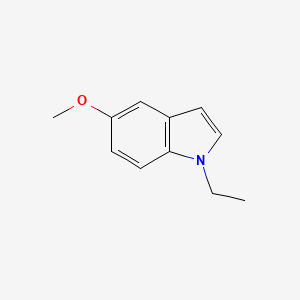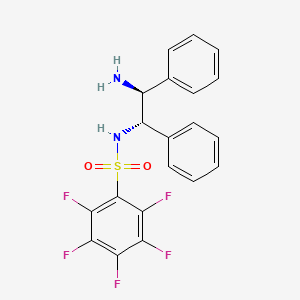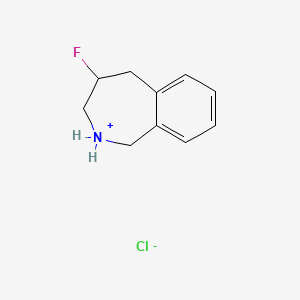
4-Fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine HCl is a chemical compound with the molecular formula C10H13ClFN and a molecular weight of 201.67 g/mol
Métodos De Preparación
The synthesis of 4-Fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine HCl can be achieved through several routes. One common method involves the base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride, followed by desilylation, oxidation, and cyclization via reductive amination . Industrial production methods may vary, but they typically involve similar reaction conditions and reagents to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine HCl undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn medicine, it may be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine HCl involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors in the brain, thereby modulating neurotransmitter activity. This interaction can influence various physiological processes, including mood, cognition, and behavior.
Comparación Con Compuestos Similares
4-Fluoro-2,3,4,5-tetrahydro-1H-2-benzazepine HCl can be compared to other similar compounds, such as 5-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-4-one and 8-fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine These compounds share structural similarities but differ in their specific functional groups and chemical properties
Propiedades
Número CAS |
360054-82-6 |
|---|---|
Fórmula molecular |
C10H13ClFN |
Peso molecular |
201.67 g/mol |
Nombre IUPAC |
4-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-2-ium;chloride |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-5-8-3-1-2-4-9(8)6-12-7-10;/h1-4,10,12H,5-7H2;1H |
Clave InChI |
XXKXCHJCSWVXGO-UHFFFAOYSA-N |
SMILES |
C1C(C[NH2+]CC2=CC=CC=C21)F.[Cl-] |
SMILES canónico |
C1C(C[NH2+]CC2=CC=CC=C21)F.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


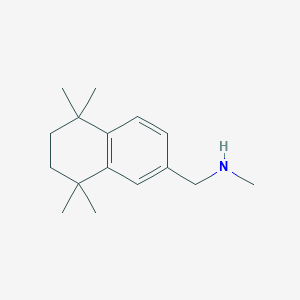
![2-[3-(Benzyloxy)-4-methoxyphenyl]-N-[2-(7-methoxy-2H-1,3-benzodioxol-5-yl)ethyl]acetamide](/img/structure/B1497876.png)
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1497880.png)
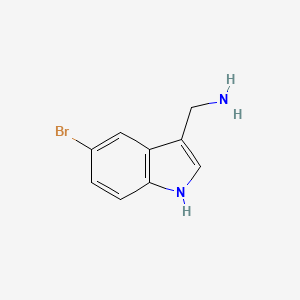
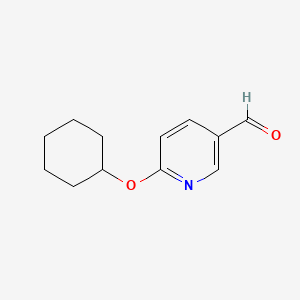
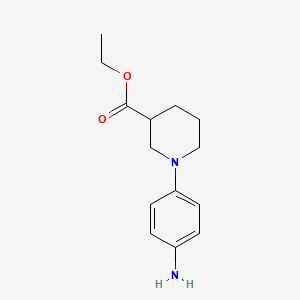
![N-[2-(1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide](/img/structure/B1497896.png)
